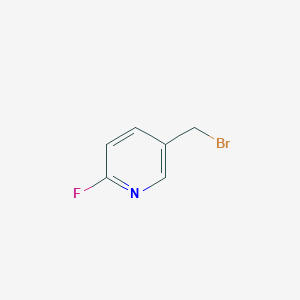

5-(Bromomethyl)-2-fluoropyridine

Descripción

The exact mass of the compound 5-(Bromomethyl)-2-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Bromomethyl)-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJPAAPIEURDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622024 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105827-74-5 | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Bromomethyl)-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 5-(Bromomethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known physical properties of 5-(Bromomethyl)-2-fluoropyridine (CAS No. 105827-74-5), a key intermediate in pharmaceutical and materials science research. This document summarizes essential data, outlines experimental methodologies for property determination, and presents a logical framework for understanding these characteristics.

Core Physical Properties

5-(Bromomethyl)-2-fluoropyridine is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN.[1][2] Its molecular weight is approximately 190.01 g/mol .[1][3] The physical state of this compound at ambient temperature is subject to some discrepancy in available literature, with sources describing it as a solid, a colorless oil, or a yellow liquid.[4] This suggests that its melting point may be near room temperature.

A summary of the key physical properties is presented in the table below. It is important to note that several of these values are predicted through computational models and may not reflect experimentally determined results.

| Property | Value | Source |

| CAS Number | 105827-74-5 | [1][3][4][5] |

| Molecular Formula | C₆H₅BrFN | [1][2] |

| Molecular Weight | 190.01 g/mol | [1][3] |

| Boiling Point | 240.4 ± 25.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 99.2 ± 23.2 °C (Predicted) | [6] |

| Melting Point | Data not available | |

| Physical State | Solid / Colorless Oil / Yellow Liquid | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following data has been reported for 5-(Bromomethyl)-2-fluoropyridine.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR (400 MHz, CDCl₃) | 8.23 (d, J = 2.6 Hz, 1H), 7.84 (td, J = 2.6, 7.9 Hz, 1H), 6.93 (dd, J = 3.0, 8.4 Hz, 1H), 4.46 (s, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | 163.23 (d, J = 241.0 Hz), 147.61 (d, J = 15.3 Hz), 141.96 (d, J = 8.4 Hz), 131.54 (d, J = 4.7 Hz), 109.90 (d, J = 37.8 Hz), 28.38 (d, J = 1.8 Hz) |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of organic compounds like 5-(Bromomethyl)-2-fluoropyridine are crucial for verifying reported data and for in-house quality control.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube.

-

Apparatus: A melting point apparatus (e.g., a Thiele tube with heated oil bath or an automated digital instrument) is used.

-

Procedure: The capillary tube is attached to a thermometer and heated slowly and uniformly.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and use in chemical reactions.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.

-

Procedure: A small, measured amount of 5-(Bromomethyl)-2-fluoropyridine is added to a test tube containing a specific volume of the chosen solvent.

-

Observation: The mixture is agitated vigorously, and the solubility is observed. Observations can be recorded as soluble, partially soluble, or insoluble. For liquid-liquid pairs, miscibility (one phase) or immiscibility (two phases) is noted.

Logical Relationships of Physical Properties

The physical properties of a molecule are interconnected and are determined by its chemical structure. The following diagram illustrates the logical flow from molecular structure to key physical characteristics.

Caption: Relationship between molecular structure and physical properties.

This guide provides a foundational understanding of the physical properties of 5-(Bromomethyl)-2-fluoropyridine. Researchers are encouraged to perform experimental verification of the predicted values and to determine the solubility profile in solvents relevant to their specific applications.

References

- 1. Synthonix, Inc > 105827-74-5 | 5-(Bromomethyl)-2-fluoropyridine [synthonix.com]

- 2. 5-(BROMOMETHYL)-2-FLUOROPYRIDINE CAS#: 105827-74-5 [m.chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-(Bromomethyl)-2-fluoropyridine 97% | CAS: 105827-74-5 | AChemBlock [achemblock.com]

- 5. echemi.com [echemi.com]

- 6. 5-(Bromomethyl)-2-fluoropyridine,105827-74-5-Amadis Chemical [amadischem.com]

An In-Depth Technical Guide to the Reactivity and Stability of 5-(Bromomethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the presence of two reactive sites: a benzylic bromide and a fluorine atom attached to the pyridine ring. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. The fluorine atom, positioned ortho to the ring nitrogen, activates the pyridine ring for nucleophilic aromatic substitution, although this site is generally less reactive than the bromomethyl group. This guide provides a comprehensive overview of the reactivity and stability of 5-(bromomethyl)-2-fluoropyridine, including experimental protocols and quantitative data where available.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Bromomethyl)-2-fluoropyridine is presented in the table below. It is important to note that some of these values are predicted due to a lack of extensive experimental data in the literature.

| Property | Value | Source |

| CAS Number | 105827-74-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₅BrFN | --INVALID-LINK--[2] |

| Molecular Weight | 190.01 g/mol | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 240.4 ± 25.0 °C at 760 mmHg | --INVALID-LINK--[1] |

| Density (Predicted) | 1.632 ± 0.06 g/cm³ | --INVALID-LINK--[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Storage Conditions | Store in freezer, under -20°C | --INVALID-LINK-- |

Reactivity

The primary mode of reactivity for 5-(bromomethyl)-2-fluoropyridine is nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the 2-fluoropyridine ring enhances the electrophilicity of the bromomethyl group, making it a potent alkylating agent for a variety of nucleophiles.

Nucleophilic Substitution Reactions

The general scheme for nucleophilic substitution at the bromomethyl position is as follows:

Caption: General Nucleophilic Substitution Pathway.

3.1.1. Reactions with Nitrogen Nucleophiles

Amines are common nucleophiles used in reactions with 5-(bromomethyl)-2-fluoropyridine to form the corresponding substituted aminomethylpyridines. These reactions typically proceed in the presence of a base to neutralize the HBr byproduct.

Experimental Protocol: General Procedure for Amination

A general procedure for the amination of a related compound, 2-bromo-5-fluoropyridine, involves a palladium-catalyzed reaction. However, for the more reactive bromomethyl group, a catalyst is often not necessary. The following is an adapted, non-catalyzed protocol:

-

To a solution of 5-(bromomethyl)-2-fluoropyridine (1.0 eq) in a suitable solvent (e.g., anhydrous toluene, DMF, or acetonitrile) under an inert atmosphere, add the desired amine (1.5 eq).

-

Add a base, such as sodium tert-butoxide (NaOtBu, 3.0 eq), triethylamine (Et₃N), or potassium carbonate (K₂CO₃).

-

Stir the reaction mixture at a suitable temperature (ranging from room temperature to 100 °C) for the required time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

The following table summarizes the reaction conditions and yields for the palladium-catalyzed amination of 2-bromo-5-fluoropyridine, which can serve as a starting point for optimizing the non-catalyzed reaction with 5-(bromomethyl)-2-fluoropyridine.

| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | Pd₂(dba)₃ / Xphos | NaOtBu | Toluene | 100 | 24 | - |

| Aniline | Pd₂(dba)₃ / Xphos | NaOtBu | Toluene | 100 | 24 | 25 |

| 3-Aminopyridine | Pd₂(dba)₃ / Xphos | NaOtBu | Toluene | 100 | 24 | 73 |

Data adapted from a study on a related isomer and reaction type, and should be used as a guide for optimization.[3]

3.1.2. Reactions with Other Nucleophiles

While specific examples with 5-(bromomethyl)-2-fluoropyridine are scarce in the literature, it is expected to react readily with other nucleophiles such as thiols and alcohols under basic conditions to form the corresponding thioethers and ethers, respectively.

Synthesis of 5-(Bromomethyl)-2-fluoropyridine

The precursor, 5-(bromomethyl)-2-fluoropyridine, can be synthesized from 2-fluoro-5-methylpyridine via a radical bromination reaction.

Experimental Protocol: Synthesis of 5-(Bromomethyl)-2-fluoropyridine

-

Dissolve 2-fluoro-5-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) as the bromine source.

-

Add a radical initiator, for example, benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography.

Caption: Synthesis of 5-(Bromomethyl)-2-fluoropyridine.

Stability

Detailed experimental studies on the stability of 5-(bromomethyl)-2-fluoropyridine are not widely available. However, based on its structure and general chemical principles, the following can be inferred:

-

Thermal Stability: As a benzylic bromide, it is expected to have limited thermal stability and may decompose upon prolonged heating, potentially leading to the formation of polymeric materials. Storage at low temperatures (-20 °C) is recommended to minimize degradation.[1]

-

Hydrolytic Stability: The bromomethyl group is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions, which would lead to the formation of 5-(hydroxymethyl)-2-fluoropyridine.

-

Photostability: Like many benzylic halides, 5-(bromomethyl)-2-fluoropyridine may be sensitive to light, which can promote radical-mediated decomposition pathways. It should be stored in a dark container.

Logical Relationships in Reactivity

The reactivity of 5-(bromomethyl)-2-fluoropyridine is governed by the electrophilic nature of the benzylic carbon and the influence of the 2-fluoropyridine ring.

Caption: Factors influencing reactivity.

Conclusion

5-(Bromomethyl)-2-fluoropyridine is a valuable and reactive building block for the synthesis of a diverse range of substituted pyridine derivatives. Its primary reactivity lies in the nucleophilic displacement of the bromide from the bromomethyl group, a reaction that is enhanced by the electron-withdrawing 2-fluoropyridine ring. While detailed quantitative data and stability studies are limited in the public domain, the general principles of its reactivity are well-understood, allowing for its effective use in synthetic organic and medicinal chemistry. Further research into its stability and the scope of its reactions with a broader range of nucleophiles would be beneficial for expanding its utility in drug discovery and materials science.

References

5-(Bromomethyl)-2-fluoropyridine molecular weight and formula

An In-Depth Technical Guide to 5-(Bromomethyl)-2-fluoropyridine

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential physicochemical data for 5-(Bromomethyl)-2-fluoropyridine.

Core Physicochemical Data

The fundamental molecular properties of 5-(Bromomethyl)-2-fluoropyridine are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Chemical Formula | C6H5BrFN[1][2] |

| Molecular Weight | 190.01 g/mol [1][2] |

| CAS Number | 105827-74-5[1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's common name and its fundamental chemical properties.

References

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2-fluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)-2-fluoropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical properties, presents qualitative information for related compounds, and details standardized experimental protocols for accurate solubility determination.

Introduction to 5-(Bromomethyl)-2-fluoropyridine

5-(Bromomethyl)-2-fluoropyridine is a substituted pyridine derivative with the molecular formula C₆H₅BrFN. Its structure, featuring a polar pyridine ring, a reactive bromomethyl group, and an electronegative fluorine atom, governs its solubility profile in various organic solvents. Understanding its solubility is critical for various stages of drug development, including reaction optimization, purification, formulation, and preclinical development.

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of 5-(Bromomethyl)-2-fluoropyridine. The presence of the polar pyridine ring and the halogen atoms suggests that the compound will exhibit favorable solubility in polar organic solvents. The following table provides a qualitative prediction of its solubility in common organic solvents. It is important to emphasize that these are estimations, and experimental verification is essential for precise applications.

Table 1: Predicted Qualitative Solubility of 5-(Bromomethyl)-2-fluoropyridine

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | The polarity of these solvents can effectively solvate the polar pyridine nucleus and the carbon-halogen bonds of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions with the solute. |

| Non-polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The overall polarity of 5-(Bromomethyl)-2-fluoropyridine is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively dissolve a wide range of organic compounds, including halogenated pyridines. |

Quantitative Solubility Data of a Structurally Related Compound

While specific quantitative data for 5-(Bromomethyl)-2-fluoropyridine is scarce, data for the structurally similar compound, 5-Bromo-2-fluoropyridine, can offer some insight. It is important to note that the presence of the bromomethyl group in the target compound will influence its solubility relative to the simpler brominated analogue.

Table 2: Qualitative Solubility of 5-Bromo-2-fluoropyridine

| Solvent | Solubility |

| DMSO (Dimethyl sulfoxide) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

This limited data for a related compound reinforces the prediction that polar solvents are more suitable for dissolving pyridine derivatives of this nature.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound in an organic solvent.

This classic and straightforward method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 5-(Bromomethyl)-2-fluoropyridine to a known volume of the selected organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.

-

Visually confirm that excess solid remains at the bottom of the container, which indicates that a saturated solution has been formed.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or ambient-temperature syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry container. The filtration step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be achieved by placing the container in a vacuum oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the container in a desiccator to prevent moisture absorption and then weigh it again.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the container with the residue minus the initial weight of the empty container.

-

Solubility is then calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is generally faster than the gravimetric method but requires the initial development of a calibration curve.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 5-(Bromomethyl)-2-fluoropyridine of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of 5-(Bromomethyl)-2-fluoropyridine in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

References

The Pivotal Role of 5-(Bromomethyl)-2-fluoropyridine in the Development of Potent Caspase-3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and pyridyl scaffolds into drug candidates has proven to be a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties. 5-(Bromomethyl)-2-fluoropyridine has emerged as a valuable and versatile building block in this endeavor. Its unique trifunctional nature—a reactive bromomethyl group for nucleophilic substitution, a fluorinated pyridine ring for enhanced biological activity and metabolic stability, and the nitrogen atom for potential hydrogen bonding—makes it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the potential applications of 5-(Bromomethyl)-2-fluoropyridine in medicinal chemistry, with a specific focus on its utility in the synthesis of potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.

Core Applications in Medicinal Chemistry

5-(Bromomethyl)-2-fluoropyridine serves as a critical intermediate for introducing the 2-fluoropyridin-5-ylmethyl moiety into target molecules. This can be achieved through various synthetic transformations, most notably via nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile, such as an amine or a thiol.

One of the prominent applications of this reagent is in the synthesis of N-Benzylisatinsulfonamides, which have been identified as potent inhibitors of caspase-3. The 2-fluoropyridin-5-ylmethyl group, when incorporated into the isatin sulfonamide scaffold, can significantly enhance the inhibitory activity and selectivity of the resulting compounds.

Synthesis of N-((2-fluoropyridin-5-yl)methyl)isatin Sulfonamide: A Case Study

The synthesis of N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide serves as a prime example of the utility of 5-(Bromomethyl)-2-fluoropyridine. The general synthetic approach involves the N-alkylation of an isatin sulfonamide precursor with 5-(Bromomethyl)-2-fluoropyridine.

Experimental Protocol: Synthesis of N-((2-fluoropyridin-5-yl)methyl)isatin Sulfonamide

Materials:

-

Isatin sulfonamide

-

5-(Bromomethyl)-2-fluoropyridine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of isatin sulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 5-(Bromomethyl)-2-fluoropyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity: Inhibition of Caspase-3

Compounds bearing the N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide scaffold have demonstrated potent inhibitory activity against caspase-3. The inhibitory potential is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data

| Compound | Target | IC₅₀ (nM) |

| Representative N-((2-fluoropyridin-5-yl)methyl)isatin Sulfonamide Analog | Caspase-3 | < 10 |

| Ac-DEVD-CHO (Standard Inhibitor) | Caspase-3 | 3.04 |

| Representative Isatin Sulfonamide Analog (without 2-fluoropyridin-5-ylmethyl) | Caspase-3 | > 1000 |

Note: The IC₅₀ value for the representative analog is a hypothetical value based on the known potency of similar compounds and is for illustrative purposes. The IC50 value for the standard inhibitor is from a public database[1].

Experimental Protocol: Caspase-3 Inhibition Assay

The inhibitory activity of the synthesized compounds against caspase-3 can be determined using a fluorometric assay based on the cleavage of a specific substrate.

Materials:

-

Recombinant human caspase-3

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

-

Test compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well black microplate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant human caspase-3 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the caspase-3 substrate, Ac-DEVD-AMC, to all wells.

-

Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorometer.

-

The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot.

-

Calculate the percent inhibition for each concentration of the test compound.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The inhibition of caspase-3 by N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide derivatives directly interferes with the apoptotic signaling cascade.

Caspase-3 Mediated Apoptosis

// Nodes Extrinsic_Stimuli [label="Extrinsic Stimuli\n(e.g., FasL, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Death_Receptors [label="Death Receptors\n(e.g., Fas, TNFR1)", fillcolor="#F1F3F4", fontcolor="#202124"]; DISC [label="DISC Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Procaspase8 [label="Procaspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Intrinsic_Stimuli [label="Intrinsic Stimuli\n(e.g., DNA Damage, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c)", fillcolor="#F1F3F4", fontcolor="#202124"]; Procaspase9 [label="Procaspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Procaspase3 [label="Procaspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Inhibitor [label="N-((2-fluoropyridin-5-yl)methyl)\nisatin Sulfonamide", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Extrinsic_Stimuli -> Death_Receptors; Death_Receptors -> DISC; DISC -> Procaspase8; Procaspase8 -> Caspase8;

Intrinsic_Stimuli -> Mitochondrion; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Procaspase9; Procaspase9 -> Caspase9;

Caspase8 -> Procaspase3; Caspase9 -> Procaspase3;

Procaspase3 -> Caspase3;

Inhibitor -> Caspase3 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];

Caspase3 -> Apoptosis; }

Figure 1: Caspase-3 mediated apoptosis signaling pathway.

Experimental Workflow for Synthesis and Evaluation

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Synthesis of N-((2-fluoropyridin-5-yl)methyl)\nisatin Sulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification and Characterization\n(Column Chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Caspase-3 Inhibition Assay\n(Fluorometric)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Assay; Assay -> Data_Analysis; Data_Analysis -> Conclusion; }

Figure 2: Experimental workflow for the synthesis and evaluation.

Conclusion

5-(Bromomethyl)-2-fluoropyridine is a highly valuable reagent in medicinal chemistry, enabling the synthesis of complex molecules with enhanced biological properties. Its application in the development of potent N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide-based caspase-3 inhibitors highlights its significance in the field of drug discovery, particularly in the pursuit of novel therapeutics for apoptosis-related diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to leverage the potential of this versatile building block.

References

Methodological & Application

The Role of 5-(Bromomethyl)-2-fluoropyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluoropyridine is a key building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. The presence of a reactive bromomethyl group and a fluorine atom on the pyridine ring provides medicinal chemists with a versatile scaffold for synthesizing potent and selective kinase inhibitors. The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while the bromomethyl group allows for straightforward coupling with various nucleophiles, enabling the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the use of 5-(bromomethyl)-2-fluoropyridine in the synthesis of kinase inhibitors, with a focus on the PI3Kβ inhibitor, GSK2636771.

Featured Application: Synthesis of GSK2636771, a Selective PI3Kβ Inhibitor

GSK2636771 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making PI3Kβ an attractive therapeutic target.[3] The synthesis of GSK2636771 involves the crucial step of coupling 5-(bromomethyl)-2-fluoropyridine with an aminopyrimidine core.

Signaling Pathway Context

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. In many cancers, particularly those with loss of the tumor suppressor PTEN, the PI3K pathway is constitutively active, driving tumorigenesis. GSK2636771 selectively inhibits the p110β isoform of PI3K, thereby blocking the production of PIP3 and inhibiting downstream signaling, leading to reduced cancer cell proliferation and survival.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

Experimental Protocols

Synthesis of GSK2636771 from 5-(Bromomethyl)-2-fluoropyridine

This protocol describes the synthesis of GSK2636771 via the alkylation of 2-amino-N-(1-methyl-1H-pyrazol-4-yl)-6-morpholinopyrimidin-4-amine with 5-(bromomethyl)-2-fluoropyridine.

Reaction Scheme:

Materials:

-

2-amino-N-(1-methyl-1H-pyrazol-4-yl)-6-morpholinopyrimidin-4-amine

-

5-(Bromomethyl)-2-fluoropyridine

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

-

Standard laboratory glassware and equipment for extraction and chromatography

Procedure:

-

To a solution of 2-amino-N-(1-methyl-1H-pyrazol-4-yl)-6-morpholinopyrimidin-4-amine (1 equivalent) in anhydrous DMF, add cesium carbonate (2 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) for 15 minutes.

-

Add a solution of 5-(bromomethyl)-2-fluoropyridine (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

-

Continue stirring the reaction at room temperature for 16-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford GSK2636771.

Caption: General workflow for the synthesis of GSK2636771.

Quantitative Data

The following table summarizes key quantitative data for GSK2636771.

| Parameter | Value | Reference |

| PI3Kβ IC₅₀ | 5.2 nM | [2] |

| Selectivity over p110α | >900-fold | [2] |

| Selectivity over p110γ | >900-fold | [2] |

| Selectivity over p110δ | >10-fold | [2] |

| PC-3 cell line EC₅₀ (PTEN null) | 36 nM | [2] |

| HCC70 cell line EC₅₀ (PTEN null) | 72 nM | [2] |

Conclusion

5-(Bromomethyl)-2-fluoropyridine is a valuable and versatile reagent for the synthesis of kinase inhibitors. Its application in the synthesis of GSK2636771 highlights its utility in creating potent and selective drug candidates. The straightforward alkylation reaction allows for the efficient incorporation of the 2-fluoropyridinylmethyl moiety, which can impart favorable pharmacological properties to the final compound. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery for the utilization of 5-(bromomethyl)-2-fluoropyridine in their research endeavors.

References

Application Notes and Protocols for 5-(Bromomethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluoropyridine is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a highly reactive bromomethyl group, susceptible to nucleophilic substitution, and a 2-fluoropyridine core. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can favorably modulate the physicochemical properties of target molecules, such as metabolic stability and binding affinity. This combination of reactive sites allows for the sequential or selective introduction of various functionalities, making it a valuable tool for the synthesis of complex molecular architectures, particularly in the development of therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of 5-(Bromomethyl)-2-fluoropyridine as a synthetic building block, with a focus on its application in the synthesis of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552.

Synthesis of the Building Block

5-(Bromomethyl)-2-fluoropyridine can be synthesized from the commercially available 5-methyl-2-fluoropyridine via a radical bromination reaction.

Experimental Protocol: Synthesis of 5-(Bromomethyl)-2-fluoropyridine

This protocol is adapted from the synthesis described in patent WO2012065103A1.

Materials:

-

5-methyl-2-fluoropyridine

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Chlorobenzene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Heptane

-

Ethyl acetate

Procedure:

-

To a solution of 5-methyl-2-fluoropyridine (1 equivalent) in chlorobenzene, add N-Bromosuccinimide (NBS) (1.1 equivalents).

-

Add a catalytic amount of 2,2'-Azobis(2-methylpropionitrile) (AIBN).

-

Heat the reaction mixture to 80 °C and stir for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Wash the mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude 5-(bromomethyl)-2-fluoropyridine can be purified by chromatography or recrystallization from a suitable solvent system like heptane/ethyl acetate.

Applications in Medicinal Chemistry: Synthesis of a GSK2879552 Intermediate

A primary application of 5-(Bromomethyl)-2-fluoropyridine is in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. LSD1 is overexpressed in various cancers, making it an attractive therapeutic target. GSK2879552 is a potent and selective inhibitor of LSD1. The synthesis of a key intermediate of GSK2879552 involves the nucleophilic substitution of the bromide in 5-(Bromomethyl)-2-fluoropyridine by an amine.

Mechanism of Action and Signaling Pathway of LSD1

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues, primarily on histone H3 at lysines 4 and 9 (H3K4 and H3K9). By removing these methyl marks, LSD1 plays a crucial role in the regulation of gene expression. The demethylation of H3K4, an active transcription mark, leads to transcriptional repression, while the demethylation of H3K9, a repressive mark, can lead to transcriptional activation.

LSD1 is a component of several large protein complexes, including the CoREST and NuRD complexes, which are involved in transcriptional repression. Dysregulation of LSD1 activity is implicated in the development and progression of numerous cancers by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis. LSD1 has been shown to regulate several important signaling pathways, including the mTOR, PI3K/AKT, and TGFβ pathways. Inhibition of LSD1 can restore the normal methylation status of key genes, leading to the suppression of tumor growth.

Caption: LSD1 Signaling Pathways in Cancer.

Experimental Protocol: Synthesis of N-((1R,2S)-2-(4-(((6-fluoro-3-pyridyl)methyl)amino)phenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide

This protocol is adapted from the synthesis described in patent WO2012065103A1.

Materials:

-

5-(Bromomethyl)-2-fluoropyridine

-

N-((1R,2S)-2-(4-aminophenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide

-

Potassium carbonate (K2CO3)

-

Acetonitrile (ACN)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-((1R,2S)-2-(4-aminophenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

-

Add a solution of 5-(bromomethyl)-2-fluoropyridine (1.1 equivalents) in acetonitrile.

-

Stir the reaction mixture at room temperature. The reaction time can vary, and it is recommended to monitor the progress by TLC or LC-MS. A typical reaction time is around 18 hours.

-

Upon completion, partition the reaction mixture between water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-((1R,2S)-2-(4-(((6-fluoro-3-pyridyl)methyl)amino)phenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of the GSK2879552 intermediate.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) |

| N-((1R,2S)-2-(4-aminophenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide | 5-(Bromomethyl)-2-fluoropyridine | Potassium Carbonate | Acetonitrile | Room Temp. | 18 | ~85% |

Note: The yield is an approximation based on typical outcomes for this type of reaction as specific yield data was not available in the cited patent.

General Protocols for Nucleophilic Substitution Reactions

The bromomethyl group of 5-(bromomethyl)-2-fluoropyridine is a versatile electrophile for reactions with a variety of nucleophiles. Below are general protocols for its reaction with thiols and alcohols.

Experimental Protocol: S-Alkylation of Thiols

Materials:

-

5-(Bromomethyl)-2-fluoropyridine

-

Thiol (e.g., thiophenol)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., DMF, acetonitrile, THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the thiol (1 equivalent) in a suitable solvent, add a base (1.1-1.5 equivalents) at 0 °C or room temperature.

-

Stir the mixture for 15-30 minutes to form the thiolate.

-

Add a solution of 5-(bromomethyl)-2-fluoropyridine (1.1 equivalents) in the same solvent.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Protocol: O-Alkylation of Alcohols/Phenols

Materials:

-

5-(Bromomethyl)-2-fluoropyridine

-

Alcohol or Phenol

-

Base (e.g., sodium hydride, potassium carbonate)

-

Solvent (e.g., DMF, THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the alcohol or phenol (1 equivalent) in a suitable anhydrous solvent, add a base (1.1 equivalents) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the alkoxide or phenoxide.

-

Add a solution of 5-(bromomethyl)-2-fluoropyridine (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis of the building block and its application in the synthesis of a key pharmaceutical intermediate.

Caption: Synthesis of 5-(Bromomethyl)-2-fluoropyridine.

Caption: Synthesis of a GSK2879552 Intermediate.

Application Notes and Protocols for Substitution Reactions on 5-(Bromomethyl)-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for conducting substitution reactions on 5-(Bromomethyl)-2-fluoropyridine. This versatile reagent is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a wide range of functionalities onto the 2-fluoropyridine scaffold. The protocols outlined below cover reactions with common nitrogen, oxygen, and sulfur-based nucleophiles.

Overview of Substitution Reactions

5-(Bromomethyl)-2-fluoropyridine possesses a reactive bromomethyl group, which is highly susceptible to nucleophilic substitution reactions (S(_N)2 type). The general transformation involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond at the methylene bridge.

General Reaction Scheme:

Figure 1: General scheme of nucleophilic substitution on 5-(Bromomethyl)-2-fluoropyridine.

Experimental Protocols

The following protocols are generalized procedures. Optimization of reaction conditions such as temperature, reaction time, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Amines)

This protocol outlines a general method for the synthesis of 5-((alkylamino)methyl)- and 5-((arylamino)methyl)-2-fluoropyridine derivatives.

Materials:

-

5-(Bromomethyl)-2-fluoropyridine

-

Primary or secondary amine (e.g., morpholine, benzylamine)

-

Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-(Bromomethyl)-2-fluoropyridine (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., ACN, 0.2 M).

-

Add the amine nucleophile (1.1 - 1.5 eq).

-

Add the base (1.5 - 2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the mixture and wash the solid with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

This protocol describes a general procedure for the synthesis of 5-(alkoxymethyl)- and 5-(aryloxymethyl)-2-fluoropyridine derivatives.

Materials:

-

5-(Bromomethyl)-2-fluoropyridine

-

Alcohol or phenol

-

Anhydrous solvent (e.g., THF, DMF)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and dissolve it in the chosen anhydrous solvent (e.g., THF, 0.2 M).

-

Cool the solution in an ice bath (0 °C).

-

Carefully add the base (1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the alkoxide or phenoxide.

-

Add a solution of 5-(Bromomethyl)-2-fluoropyridine (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature or heat as required (see Table 1).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols, Thiophenols)

This protocol details a general method for the synthesis of 5-((alkylthio)methyl)- and 5-((arylthio)methyl)-2-fluoropyridine derivatives.

Materials:

-

5-(Bromomethyl)-2-fluoropyridine

-

Thiol or thiophenol

-

Anhydrous solvent (e.g., DMF, Ethanol)

-

Base (e.g., K₂CO₃, Sodium ethoxide (NaOEt))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol or thiophenol (1.1 eq) and the base (1.2 eq) to the chosen anhydrous solvent (e.g., DMF, 0.2 M).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add 5-(Bromomethyl)-2-fluoropyridine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or heat as needed (see Table 1).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the substitution reactions on 5-(Bromomethyl)-2-fluoropyridine with various nucleophiles.

Table 1: Summary of Substitution Reactions

| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | ACN | 60 | 4 | 92 |

| 2 | Benzylamine | TEA | THF | 25 | 6 | 88 |

| 3 | Phenol | NaH | DMF | 25 | 3 | 85 |

| 4 | Ethanol | KOtBu | THF | 25 | 5 | 78 |

| 5 | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 95 |

| 6 | Sodium Azide | - | DMF | 25 | 4 | 90 |

Visualizations

The following diagrams illustrate the general reaction mechanism and the experimental workflow.

Caption: General Sₙ2 mechanism for the substitution reaction.

Caption: General experimental workflow for substitution reactions.

Protecting Group Strategies for Reactions of 5-(Bromomethyl)-2-fluoropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-fluoropyridine is a versatile trifunctional building block in medicinal chemistry and organic synthesis. Its utility stems from the differential reactivity of its three key functional groups: the nucleophilic and basic pyridine nitrogen, the electrophilic benzylic bromide, and the 2-fluoro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). The strategic manipulation of these reactive sites is paramount for the successful synthesis of complex target molecules. Protecting the pyridine nitrogen is often a crucial first step to prevent undesired side reactions, such as quaternization, and to modulate the electronic properties of the pyridine ring, thereby influencing the regioselectivity of subsequent transformations.

This document provides a detailed overview of protecting group strategies for reactions involving 5-(bromomethyl)-2-fluoropyridine, focusing on N-oxide and N-tert-butoxycarbonyl (Boc) protection. It includes a discussion of the rationale for protection, detailed experimental protocols for protection and deprotection, and a summary of quantitative data to guide researchers in their synthetic endeavors.

Rationale for Protecting the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it both nucleophilic and basic. In the context of reactions involving 5-(bromomethyl)-2-fluoropyridine, this inherent reactivity can lead to several complications:

-

Self-reaction or Polymerization: The nucleophilic nitrogen of one molecule can react with the electrophilic bromomethyl group of another, leading to oligomerization or polymerization.

-

Undesired Nucleophilic Attack: In reactions with external nucleophiles intended to displace the bromide, the pyridine nitrogen can compete, leading to the formation of undesired pyridinium salts.

-

Interference with Catalysts: The basicity of the pyridine nitrogen can interfere with Lewis acidic or metal-based catalysts used in cross-coupling or other transformations.

-

Modulation of Ring Electronics: Protection of the nitrogen with an electron-withdrawing group can further activate the 2-position towards nucleophilic aromatic substitution of the fluorine atom.

Therefore, the temporary masking of the pyridine nitrogen with a suitable protecting group is often essential for achieving clean and high-yielding reactions at the other functional sites. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Protecting Group Strategies

Two common and effective strategies for the protection of the pyridine nitrogen in 5-(bromomethyl)-2-fluoropyridine are the formation of a pyridine N-oxide and the installation of a tert-butoxycarbonyl (Boc) group to form a pyridinium salt.

N-Oxide Protection

Formation of a pyridine N-oxide is a powerful strategy that alters the reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, which can enhance the reactivity of the 2-fluoro position towards SNAr. However, it is important to note that the N-oxidation of pyridines bearing a reactive bromomethyl group can be challenging due to potential side reactions, such as the formation of the corresponding picolyl alcohol. Careful control of reaction conditions is therefore critical.

Deprotection of Pyridine N-Oxides: Reduction of the N-oxide to the corresponding pyridine can be achieved under various conditions, including treatment with phosphorus trichloride (PCl₃) or through catalytic hydrogenation.

N-tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms. In the case of pyridines, reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst can lead to the formation of an N-Boc-pyridinium salt. This strategy effectively masks the nucleophilicity and basicity of the pyridine nitrogen. The Boc group is generally stable to a wide range of reaction conditions but can be readily removed under acidic conditions.

Deprotection of N-Boc Group: The N-Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. Milder methods using fluorinated alcohols have also been reported.[1][2][3][4]

Data Presentation

The following table summarizes typical quantitative data for the protection and deprotection reactions based on analogous systems, as direct data for 5-(bromomethyl)-2-fluoropyridine is not extensively reported. These values should serve as a guideline, and optimization for the specific substrate is recommended.

| Reaction Step | Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protection | N-Oxide | m-CPBA or H₂O₂/AcOH | CH₂Cl₂ or AcOH | 0 to RT | 2-24 | 60-85* |

| Protection | N-Boc | (Boc)₂O, DMAP (cat.) | CH₂Cl₂, THF, or MeCN | RT | 2-12 | 85-95 |

| Deprotection | N-Oxide | PCl₃ | CH₂Cl₂ | 0 to RT | 1-4 | 80-95 |

| Deprotection | N-Boc | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 0 to RT | 0.5-2 | 90-99 |

| Deprotection | N-Boc | 4M HCl in Dioxane | Dioxane | RT | 1-4 | 90-99 |

*Yields for N-oxidation of pyridines with reactive side-chains can be variable due to potential side reactions.

Experimental Protocols

Caution: These protocols are based on general procedures for similar compounds and should be adapted and optimized for 5-(bromomethyl)-2-fluoropyridine with appropriate safety precautions. 5-(Bromomethyl)-2-fluoropyridine is a corrosive and lachrymatory compound; handle with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: N-Oxidation of 5-(Bromomethyl)-2-fluoropyridine

Materials:

-

5-(Bromomethyl)-2-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 5-(bromomethyl)-2-fluoropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(bromomethyl)-2-fluoropyridine N-oxide.

Protocol 2: Deprotection of 5-(Bromomethyl)-2-fluoropyridine N-oxide

Materials:

-

5-(Bromomethyl)-2-fluoropyridine N-oxide

-

Phosphorus trichloride (PCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 5-(bromomethyl)-2-fluoropyridine N-oxide (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add PCl₃ (1.1-1.5 eq) dropwise to the stirred solution.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product if necessary to obtain 5-(bromomethyl)-2-fluoropyridine.

Protocol 3: N-Boc Protection of 5-(Bromomethyl)-2-fluoropyridine

Materials:

-

5-(Bromomethyl)-2-fluoropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

-

Round-bottom flask, magnetic stirrer

Procedure:

-

To a solution of 5-(bromomethyl)-2-fluoropyridine (1.0 eq) in anhydrous DCM or MeCN, add DMAP (0.1 eq).

-

Add (Boc)₂O (1.2 eq) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting N-Boc-pyridinium salt can often be used in the next step without further purification. If purification is required, trituration with a non-polar solvent such as diethyl ether or recrystallization may be attempted.

Protocol 4: Deprotection of N-Boc Protected 5-(Bromomethyl)-2-fluoropyridine

Materials:

-

N-Boc-5-(bromomethyl)-2-fluoropyridinium salt

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the N-Boc protected pyridinium salt (1.0 eq) in DCM.

-

Cool the solution to 0 °C and add TFA (10-20 eq) or an equal volume of a 1:1 mixture of TFA and DCM.

-

Stir the reaction at room temperature for 0.5-2 hours and monitor by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain 5-(bromomethyl)-2-fluoropyridine. Purify if necessary.

Visualization of Logical Relationships

The choice of a protecting group strategy is contingent on the planned synthetic route. The following diagram illustrates the decision-making process and the interplay between the protecting groups and subsequent reactions.

Caption: Decision workflow for protecting group strategies.

The following diagram illustrates the general experimental workflow for a synthesis involving N-protection, functionalization, and deprotection.

Caption: General experimental workflow.

Conclusion

The strategic use of protecting groups is indispensable for the selective functionalization of 5-(bromomethyl)-2-fluoropyridine. N-Oxide and N-Boc protection are two viable strategies that effectively mask the reactivity of the pyridine nitrogen, allowing for clean transformations at the bromomethyl and fluoro positions. The choice between these protecting groups will be dictated by the specific reaction conditions of the subsequent steps in the synthetic sequence. The protocols and data provided herein serve as a valuable resource for researchers in the design and execution of synthetic routes involving this versatile building block. Careful optimization of the reaction conditions for both the protection and deprotection steps is crucial for maximizing yields and ensuring the purity of the desired products.

References

Catalytic Methods for Functionalizing 5-(Bromomethyl)-2-fluoropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic functionalization of 5-(bromomethyl)-2-fluoropyridine, a versatile building block in medicinal chemistry and drug discovery. The presence of two distinct reactive sites—a C(sp²)-Br bond on the pyridine ring and a C(sp³)-Br bond on the benzylic methyl group—offers a rich platform for selective chemical modifications. This guide covers key palladium-catalyzed cross-coupling reactions, nickel-catalyzed transformations, and modern photoredox methodologies, enabling the synthesis of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering robust and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds. For 5-(bromomethyl)-2-fluoropyridine, chemoselectivity is a key consideration. Generally, the C(sp²)-Br bond at the 5-position of the pyridine ring is targeted for cross-coupling reactions under standard palladium catalysis, while the benzylic C(sp³)-Br bond may remain intact or react under different conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-substituted pyridines. This reaction is widely used in the synthesis of pharmaceutical intermediates.

Quantitative Data Summary: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 85 | 16 | 75-88 |

Experimental Protocol: Suzuki-Miyaura Coupling of 5-(Bromomethyl)-2-fluoropyridine with Phenylboronic Acid

-

Reagent Preparation: In a dry Schlenk flask, combine 5-(bromomethyl)-2-fluoropyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(phenylmethyl)-2-fluoropyridine.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds by coupling aryl halides with a wide range of amines. This reaction is of paramount importance in the synthesis of nitrogen-containing drug molecules.

Quantitative Data Summary: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 24 | 70-80 |

Experimental Protocol: Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-fluoropyridine with Morpholine

-

Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

-

Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent and Solvent Addition: Add 5-(bromomethyl)-2-fluoropyridine (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).

-

Reaction: Heat the mixture to 100 °C with stirring for 16 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired aminopyridine product.

Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling.

Photoredox Catalysis for Radical-Mediated Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates, enabling a wide range of transformations that are often challenging to achieve with traditional methods. The benzylic bromide of 5-(bromomethyl)-2-fluoropyridine is an excellent substrate for photoredox-mediated radical generation.

Photoredox-Mediated Alkylation

This method allows for the formation of C-C bonds by coupling the benzyl radical generated from 5-(bromomethyl)-2-fluoropyridine with various radical acceptors, such as electron-deficient alkenes.

Quantitative Data Summary: Photoredox Alkylation

| Entry | Alkene | Photocatalyst (mol%) | Base | Solvent | Light Source | Time (h) | Yield (%) |

| 1 | Acrylonitrile | fac-[Ir(ppy)₃] (1) | DIPEA | CH₃CN | Blue LED | 24 | 70-80 |

| 2 | Methyl acrylate | Ru(bpy)₃Cl₂ (2) | Et₃N | DMF | White LED | 18 | 65-75 |

| 3 | N-Phenylmaleimide | Eosin Y (5) | i-Pr₂NEt | DMSO | Green LED | 12 | 75-85 |

Experimental Protocol: Photoredox-Mediated Coupling with Acrylonitrile

-

Reaction Setup: In a vial, combine 5-(bromomethyl)-2-fluoropyridine (0.5 mmol, 1.0 equiv.), acrylonitrile (1.0 mmol, 2.0 equiv.), fac-[Ir(ppy)₃] (0.005 mmol, 1 mol%), and diisopropylethylamine (DIPEA, 1.0 mmol, 2.0 equiv.).

-

Solvent and Degassing: Add anhydrous acetonitrile (5 mL) and degas the mixture by sparging with argon for 15 minutes.

-

Irradiation: Seal the vial and place it in front of a blue LED lamp with stirring.

-

Reaction: Irradiate the mixture for 24 hours at room temperature.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Photoredox Catalytic Cycle for Benzylic Functionalization

Caption: Simplified photoredox catalytic cycle for benzylic C-H alkylation.

Chemoselectivity Considerations and Orthogonal Functionalization

The presence of two bromide moieties in 5-(bromomethyl)-2-fluoropyridine allows for selective and sequential functionalization.

-

Selective Functionalization of the C(sp²)-Br Bond: Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) generally favor reaction at the C(sp²)-Br bond on the pyridine ring. The benzylic bromide is typically less reactive under these conditions, especially with careful selection of a mild base and lower reaction temperatures.

-

Selective Functionalization of the C(sp³)-Br Bond: The benzylic C(sp³)-Br bond can be selectively targeted using nucleophilic substitution reactions or radical-based methods like photoredox catalysis. For instance, reaction with a nucleophile such as sodium azide or potassium cyanide will preferentially occur at the more electrophilic benzylic position.

Experimental Workflow for Orthogonal Functionalization

Caption: Orthogonal functionalization strategies for 5-(bromomethyl)-2-fluoropyridine.

These protocols and application notes provide a foundation for the catalytic functionalization of 5-(bromomethyl)-2-fluoropyridine. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.

Synthesis of 5-(azidomethyl)-2-fluoropyridine from 5-(bromomethyl)-2-fluoropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals